3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Description
3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a compound belonging to the triazolopyridazine class
Properties
IUPAC Name |
3-fluoro-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN5OS/c23-16-6-1-5-15(12-16)22(29)24-17-7-2-4-14(13-17)18-9-10-20-25-26-21(28(20)27-18)19-8-3-11-30-19/h1-13H,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMPWSXTXZJTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)F)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves multi-step organic reactions. Starting with the synthesis of 3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, the compound is further coupled with 3-fluoroaniline under specific reaction conditions to yield the final product. Common synthetic procedures might include the use of coupling agents such as EDCI and HOBt, and solvents like DMF under inert atmospheres.
Industrial Production Methods
For industrial-scale production, optimizing yield and purity is critical. Techniques like continuous flow chemistry, automation, and purification via crystallization or chromatography are commonly employed. Reaction monitoring using analytical tools like NMR and HPLC ensures the product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under controlled conditions, the compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions might involve agents like sodium borohydride or lithium aluminium hydride, typically affecting functional groups attached to the aromatic system.
Substitution: : Electrophilic or nucleophilic substitution reactions are possible, especially at positions activated by the presence of the fluoro and benzamide groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Introduction of hydroxyl or carboxyl groups.
Reduction: : Formation of amine derivatives.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
The compound finds applications in diverse research areas:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interaction with biological molecules and potential as a biochemical tool.
Medicine: : Explored for potential pharmacological activity, particularly targeting specific enzymes or receptors.
Mechanism of Action
Molecular Targets and Pathways
The specific mechanism by which 3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide exerts its effects is typically studied through its interaction with biological targets. It may bind to specific enzymes or receptors, altering their activity. Pathways involved can include modulation of enzyme kinetics or receptor binding dynamics, often studied through in vitro assays and computational modeling.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other triazolopyridazine derivatives, this compound shows unique properties due to the presence of the thiophenyl and fluoro groups. These modifications may enhance its binding affinity and specificity towards certain biological targets.
List of Similar Compounds
3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
N-(3-(3-pyridazinyl)phenyl)benzamide
3-fluoro-N-(3-phenyl)benzamide
These compounds share structural similarities but differ in specific functional groups, which can significantly impact their chemical behavior and biological activity.
Voilà, a comprehensive breakdown of this fascinating compound! Anything else pique your interest?
Biological Activity
The compound 3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a triazole ring fused with a pyridazine structure, alongside a fluorinated benzamide moiety. The synthesis typically involves multi-step reactions beginning with readily available precursors. Common methods include:
- Formation of the Triazole Ring : Reaction of thiophene derivatives with hydrazine to create the triazole structure.
- Cyclization : Subsequent cyclization reactions yield the desired pyridazin derivative.
- Functional Group Modifications : Final steps involve introducing the fluorine atom and completing the benzamide structure.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing triazole and thiophene rings have shown effectiveness against various bacterial strains and fungi.
| Compound | Target Organism | IC50 (µM) |
|---|---|---|
| 6e | Mycobacterium tuberculosis | 1.35 |
| 6k | E. coli | 2.18 |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus demonstrating potential as an anti-inflammatory agent.
Anticancer Activity
Preliminary studies on related compounds indicate that they may possess anticancer properties. For example, certain derivatives have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer).
Case Studies
- Case Study on Antitubercular Activity :
- Cytotoxicity Assessment :
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of This compound with target proteins involved in disease pathways. These studies suggest favorable interactions with key enzymes implicated in inflammatory responses and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
